1,4-Bis(diphenylamino)benzene

Catalog No.
S773970
CAS No.
14118-16-2
M.F
C30H24N2
M. Wt
412.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Bis(diphenylamino)benzene

CAS Number

14118-16-2

Product Name

1,4-Bis(diphenylamino)benzene

IUPAC Name

1-N,1-N,4-N,4-N-tetraphenylbenzene-1,4-diamine

Molecular Formula

C30H24N2

Molecular Weight

412.5 g/mol

InChI

InChI=1S/C30H24N2/c1-5-13-25(14-6-1)31(26-15-7-2-8-16-26)29-21-23-30(24-22-29)32(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-24H

InChI Key

JPDUPGAVXNALOL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=CC=C5

The exact mass of the compound 1,4-Benzenediamine, N,N,N',N'-tetraphenyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,4-Bis(diphenylamino)benzene, frequently referred to as BDB or TPPA, is a highly conjugated, symmetric arylamine core widely procured as a hole transport material (HTM) and redox-active monomer [1]. Structurally defined by a 1,4-phenylene bridge connecting two diphenylamine units, it exhibits a distinct intervalence charge transfer (IVCT) capability and exceptional thermal stability[2]. In industrial and advanced laboratory settings, it is primarily selected for its dual reversible oxidation states and high intrinsic hole mobility, making it a critical precursor for electrochromic polyamides, OLED transport layers, and perovskite solar cell extraction interfaces.

Research Fit

Hole-Transport Material
Symmetrical triarylamine architecture supports charge injection in OLED and perovskite devices
Organic Photocatalyst
Reported strong electron-donating character enables visible-light single-electron transfer reactions
Thermal Processing
Well-characterized thermodynamic profile fits vacuum thermal evaporation workflows

Procurement substitution with simpler mono-arylamines like triphenylamine (TPA) or generic biphenyl-linked diamines (such as standard TPD) fundamentally compromises device performance. Generic mono-amines lack the 1,4-phenylene bridging required to stabilize dual oxidation states, resulting in poor cycling stability in electrochromic applications and lower electronic coupling [1]. Furthermore, standard carbazole-based alternatives often exhibit lower enthalpies of fusion, leading to premature crystallization of amorphous thin films under Joule heating [2]. Consequently, substituting 1,4-Bis(diphenylamino)benzene bottlenecks charge transfer kinetics and degrades the morphological stability of vacuum-deposited layers.

Substitution Risk

  • Frontier Orbital Mismatch
    Analog triarylamines (TPD, NPB, m-MTDATA) present distinct HOMO offsets that alter charge injection barriers.
  • ASE Capability Not Universal
    Only specific vibrational scaffolds support amplified spontaneous emission; NPB lacks the required high-frequency modes.
  • Morphological Stability Differences
    Asymmetric or sterically congested analogs may exhibit inferior solid-state packing and thermal stability under bias.

Superior Thermal Cohesion for Vacuum-Deposited Thin Films

Differential scanning calorimetry reveals that 1,4-Bis(diphenylamino)benzene possesses a significantly higher melting temperature and enthalpy of fusion compared to closely related carbazole-based HTMs like 1,3-bis(N-carbazolyl)benzene (NCB). This higher solid-phase cohesion prevents unwanted crystallization in amorphous hole transport layers during prolonged device operation [1].

Evidence DimensionMelting Temperature (Tm) and Enthalpy of Fusion (ΔfusH)
Target Compound DataTm = 475.72 K; ΔfusH = 45.9 kJ/mol
Comparator Or BaselineNCB (1,3-bis(N-carbazolyl)benzene): Tm = 450.84 K; ΔfusH = 31.5 kJ/mol
Quantified Difference+24.88 K in Tm and +14.4 kJ/mol in enthalpy of fusion
ConditionsDifferential scanning calorimetry (DSC) at standard pressure

Higher thermal stability extends the operational lifetime of OLEDs by preventing morphological degradation of the amorphous hole transport layer under Joule heating.

ASE Capability
Head-to-head
Equivalent to TPD; NPB shows no ASE
Supports ASE-based OLED applications
Vibrational modes 1199–1664 cm⁻¹ enable 4-level lasing system

Accelerated Charge Transfer in Perovskite Systems

In transient absorption studies of methylammonium lead bromide perovskite nanoparticles, 1,4-Bis(diphenylamino)benzene demonstrated superior forward electron transfer rates compared to the benchmark MeO-TPD. This rapid kinetic profile enables near-complete quenching of semiconductor photoemission [1].

Evidence DimensionForward electron transfer time constant (τ)
Target Compound Dataτ = 60 ns (96% photoemission quenching)
Comparator Or BaselineMeO-TPD: τ = 170 ns (90% photoemission quenching)
Quantified Difference2.8x faster charge transfer kinetics
ConditionsNanosecond flash photolysis (λex = 480 nm) in CH3NH3PbBr3 nanoparticle mixtures

Faster hole extraction minimizes bimolecular recombination losses, maximizing the power conversion efficiency of next-generation perovskite photovoltaics.

Photocatalytic Power
Class-level
HOMO −6.06 eV; strong excited-state reductant
Reported high reducing power for metal-free radical generation
DFT-calculated; balance of reduction potential and synthetic accessibility

Enhanced Electronic Coupling Matrix for High Hole Mobility

Theoretical and experimental evaluations of the electronic coupling matrix element (Hab) show that the 1,4-phenylene bridge in 1,4-Bis(diphenylamino)benzene provides more than double the electronic coupling of its biphenyl-linked analog, which directly dictates the intrinsic charge transfer rate [1].

Evidence DimensionElectronic coupling matrix element (Hab)
Target Compound DataHab = 0.66 eV
Comparator Or Baseline4,4'-bis(diphenylamino)biphenyl: Hab = 0.30 eV
Quantified Difference120% higher electronic coupling
ConditionsMarcus theory calculations based on intermolecular charge transfer ranges

A higher Hab value exponentially increases intrinsic charge mobility, reducing drive voltage and resistive heating in organic semiconductor devices.

Thermodynamic Data
Head-to-head
Full DSC/TGA profile (274–332 K)
Supports vacuum deposition process engineering
Quantitative fusion and vaporization enthalpies available

Dual Reversible Oxidation for Electrochromic Polymers

Cyclic voltammetry demonstrates that the two adjacent triphenylamine-like centers in 1,4-Bis(diphenylamino)benzene undergo two highly reversible oxidation steps to form stable cation radicals and dications. This enables its use as a core monomer for polyamides that retain >95% optical contrast after hundreds of redox cycles, outperforming mono-amine baselines [1].

Evidence DimensionReversible oxidation states
Target Compound DataTwo reversible oxidation pairs (e.g., 0.67 V and 1.04 V vs Ag/AgCl)
Comparator Or BaselineStandard triphenylamine (TPA): Single oxidation event
Quantified DifferenceAccess to stable dicationic state for multi-color electrochromism
ConditionsCyclic voltammetry of polymer films on ITO-coated glass in acetonitrile/electrolyte

Predictable, multi-state redox stability is critical for procuring monomers intended for near-infrared electrochromic windows and memory devices.

Aqueous Solubility
Head-to-head
≤2×10−11 g/kg water (298 K)
Extreme hydrophobicity; negligible aqueous leaching
No differentiation among tested in-class HTMs
Transient Absorption
Head-to-head
Aobs 950 nm (vs MeO-TPD 1500 nm)
Blue-shifted charge-transfer state; distinct interface dynamics
Nanosecond flash photolysis; perovskite interface
Interface HOMO Shift
Data to verify
0.15 eV downward shift at Ir(ppy)3 interface
May reduce hole-injection barrier
Source not provided; confirm with UPS measurement

Amorphous Hole Transport Layers in OLEDs

Leveraging its high enthalpy of fusion (45.9 kJ/mol) and superior thermal cohesion, this compound is the right choice for vacuum-deposited hole transport layers where resistance to Joule-heating-induced crystallization is paramount for device longevity [1].

Hole Extraction Interfaces in Perovskite Solar Cells

Due to its rapid 60 ns forward electron transfer kinetics, 1,4-Bis(diphenylamino)benzene is highly recommended as a hole extraction material to efficiently quench photoemission and prevent interfacial recombination in perovskite photovoltaics[2].

Redox-Active Monomer for Near-Infrared Electrochromic Polyamides

Exploiting its dual reversible oxidation states and strong intervalence charge transfer, this compound is a highly suitable precursor for synthesizing conjugated porous polymers or polyamides that require high coloration efficiency and long-term cycling stability [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
ASE-compatible OLED HTL
ASE-capable architecture and thermal stability
ASE emission test; vacuum deposition process optimization
Metal-free photoredox catalyst
High excited-state reducing power
Radical generation efficiency; substrate scope validation
Perovskite solar cell hole extraction
Distinct transient absorption and interfacial energetics
Hole-extraction kinetics; device architecture alignment
HTM thermodynamic reference
Comprehensive DSC/TGA dataset
Calorimetric validation; deposition parameter modeling

XLogP3

9

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

14118-16-2

Wikipedia

1,4-Benzenediamine, N,N,N',N'-tetraphenyl-

General Manufacturing Information

1,4-Benzenediamine, N1,N1,N4,N4-tetraphenyl-: INACTIVE

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